![molecular formula C17H17NO3S B3350800 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 30504-92-8](/img/structure/B3350800.png)
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
Übersicht
Beschreibung
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression and play a crucial role in several biological processes, including cell differentiation, proliferation, and apoptosis. MS-275 has shown promising results in preclinical studies as an anti-cancer agent and is currently being investigated in clinical trials.
Wirkmechanismus
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one selectively inhibits HDAC1, HDAC2, and HDAC3, which are class I HDACs that are overexpressed in several cancer types. HDAC inhibition leads to the acetylation of histones, which alters chromatin structure and gene expression. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one also affects the acetylation of non-histone proteins, such as transcription factors, leading to changes in gene expression that promote cell death.
Biochemical and Physiological Effects:
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It also inhibits angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has several advantages as an anti-cancer agent, including its potent anti-proliferative activity against a wide range of cancer cell lines and its ability to enhance the activity of other chemotherapeutic agents. However, it also has limitations, such as its potential for toxicity and its lack of selectivity for specific HDAC isoforms.
List of
Zukünftige Richtungen
1. Combination therapy: Investigate the efficacy of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one in combination with other chemotherapeutic agents to enhance its anti-tumor activity and reduce toxicity.
2. Biomarker identification: Identify biomarkers that can predict the response to 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one treatment in cancer patients.
3. Selective HDAC inhibition: Develop more selective HDAC inhibitors that target specific HDAC isoforms to reduce toxicity and improve efficacy.
4. Mechanism of resistance: Investigate the mechanisms of resistance to 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one and develop strategies to overcome it.
5. Clinical trials: Conduct more clinical trials to evaluate the safety and efficacy of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one in cancer patients.
In conclusion, 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one is a promising anti-cancer agent that has shown potent anti-proliferative activity in preclinical studies. Its mechanism of action involves the inhibition of HDAC activity, leading to changes in gene expression that promote cell death. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has several advantages as an anti-cancer agent, including its ability to enhance the activity of other chemotherapeutic agents. However, it also has limitations, such as its potential for toxicity and lack of selectivity for specific HDAC isoforms. Further research is needed to optimize its use as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has been extensively studied for its anti-cancer properties. It has shown potent anti-proliferative activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one induces cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the accumulation of acetylated histones and altered gene expression.
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-13(2)11-17(19)15-5-3-4-6-16(15)18/h3-10,13H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRKTYGSOLWQBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660460 | |
Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30504-92-8 | |
Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.